Methyl 4-(bromomethyl)cyclohexanecarboxylate

Organic Synthesis Medicinal Chemistry Building Blocks

Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) is a versatile aliphatic cyclohexane building block featuring a primary alkyl bromide at the 4-position and a methyl ester functional group, with a molecular formula of C9H15BrO2 and a molecular weight of 235.12 g/mol. This compound is classified as an organic halide and ester, and it serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research and development, where it facilitates nucleophilic substitution and cross-coupling reactions due to its reactive bromomethyl group.

Molecular Formula C9H15BrO2
Molecular Weight 235.121
CAS No. 1331776-42-1
Cat. No. B2832832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)cyclohexanecarboxylate
CAS1331776-42-1
Molecular FormulaC9H15BrO2
Molecular Weight235.121
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)CBr
InChIInChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3
InChIKeyBXJXDCCSZTVLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) for Pharmaceutical Intermediate Procurement


Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) is a versatile aliphatic cyclohexane building block featuring a primary alkyl bromide at the 4-position and a methyl ester functional group, with a molecular formula of C9H15BrO2 and a molecular weight of 235.12 g/mol [1]. This compound is classified as an organic halide and ester, and it serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research and development, where it facilitates nucleophilic substitution and cross-coupling reactions due to its reactive bromomethyl group . Its standard commercial purity is 97%, and it is available in various package sizes from multiple vendors, making it a readily accessible building block for medicinal chemistry and organic synthesis applications .

Why Methyl 4-(bromomethyl)cyclohexanecarboxylate Cannot Be Simply Replaced by Closely Related Analogs


Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) cannot be simply substituted with closely related analogs such as the 3-position isomer, the pure trans-isomer, or halogen variants (chloro- or iodo-) due to quantifiable differences in reactivity, stereochemical outcome, and physicochemical properties that directly impact synthetic efficiency and product quality [1]. The position of the bromomethyl group on the cyclohexane ring governs the steric and electronic environment of the reactive center, influencing both the rate and regioselectivity of subsequent transformations . The stereochemistry (cis/trans mixture versus pure trans) alters the three-dimensional presentation of the reactive handle, which can affect molecular recognition events in downstream applications . Furthermore, the halogen identity (Br vs. Cl vs. I) dictates the leaving group ability and thus the kinetics of nucleophilic substitution reactions, while the aliphatic versus aromatic core determines the compound's lipophilicity and conformational flexibility [2].

Quantitative Differentiation of Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) vs. Analogs


Reactivity Advantage of the 4-Position Bromomethyl Group over the 3-Position Isomer in Nucleophilic Substitution

Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) features the bromomethyl substituent at the 4-position, whereas its analog methyl 3-(bromomethyl)cyclohexanecarboxylate (CAS 1521182-35-3) places the reactive group at the 3-position . In nucleophilic substitution reactions, the 4-position offers a less sterically hindered environment compared to the 3-position, leading to faster reaction rates and higher yields for SN2-type displacements . The 4-substituted isomer is expected to undergo nucleophilic substitution approximately 2-5 times faster than the 3-substituted isomer due to reduced steric crowding, based on established trends in cyclohexane reactivity [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Stereochemical Flexibility: cis/trans Mixture vs. Pure trans-Isomer

Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) is commercially available as a mixture of cis and trans stereoisomers, whereas the analog trans-methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 167833-10-5) is a single, defined stereoisomer . The cis/trans mixture provides a distinct advantage in exploratory chemistry, allowing researchers to access both stereochemical outcomes from a single starting material, potentially streamlining route scouting and enabling the discovery of stereo-defined lead compounds [1]. In contrast, the pure trans-isomer may offer higher enantiomeric purity in asymmetric synthesis but at a higher cost and with limited stereochemical flexibility [2].

Stereochemistry Medicinal Chemistry Chiral Synthesis

Optimized Leaving Group Ability: Bromine vs. Chlorine Analogs in Nucleophilic Substitution

The bromine atom in methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) serves as a superior leaving group compared to the chlorine analog (methyl 4-(chloromethyl)cyclohexanecarboxylate), leading to significantly faster nucleophilic substitution reactions . While direct experimental data for this specific compound pair are not available, the well-established leaving group trend (I > Br > Cl) indicates that the bromo derivative reacts approximately 50-100 times faster than the chloro derivative in SN2 reactions under comparable conditions . This difference arises from the lower bond dissociation energy of the C-Br bond (285 kJ/mol) compared to the C-Cl bond (327 kJ/mol), which facilitates the rate-determining cleavage step [1].

Reaction Kinetics Synthetic Efficiency Halogen Exchange

Aliphatic Core vs. Aromatic Analog: Differential Lipophilicity and Conformational Flexibility

Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) possesses an aliphatic cyclohexane core, while its aromatic analog methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) features a rigid, planar benzene ring [1]. This fundamental structural difference results in quantifiably distinct physicochemical properties. The aliphatic compound exhibits a lower consensus Log P (octanol-water partition coefficient) of 2.41 compared to the aromatic analog's XLogP3 of 2.9 [2]. The aliphatic core provides greater conformational flexibility due to the cyclohexane ring's ability to adopt multiple chair conformations, whereas the aromatic analog is conformationally locked .

Medicinal Chemistry Drug Design Physicochemical Properties

Bromomethyl Substituent Enables Efficient Cross-Coupling and Nucleophilic Substitution Reactions

The primary alkyl bromide in methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) is ideally positioned for efficient nucleophilic substitution (SN2) and cross-coupling reactions . As a primary alkyl bromide, it reacts significantly faster than secondary or tertiary alkyl bromides in SN2 reactions; primary alkyl bromides react approximately 20 times faster than secondary alkyl bromides . This reactivity profile makes it a valuable electrophile for introducing diverse functional groups, including amines, ethers, thioethers, and carbon nucleophiles, via standard substitution and coupling protocols .

Organic Synthesis Cross-Coupling Building Blocks

Optimal Application Scenarios for Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS 1331776-42-1) Based on Evidence


Exploratory Medicinal Chemistry and Lead Optimization

The isomeric mixture of cis/trans stereoisomers in CAS 1331776-42-1 provides synthetic flexibility for generating diverse compound libraries and exploring structure-activity relationships (SAR) . The primary alkyl bromide enables rapid diversification via nucleophilic substitution and cross-coupling, allowing medicinal chemists to efficiently synthesize and screen a range of analogs. The aliphatic cyclohexane core offers lower lipophilicity (consensus Log P = 2.41) compared to aromatic analogs, which can be advantageous for optimizing drug-like properties such as solubility and permeability .

Synthesis of Complex Pharmaceutical Intermediates

As a building block, methyl 4-(bromomethyl)cyclohexanecarboxylate is employed in the synthesis of more complex molecules, including potential neuraminidase inhibitors and other pharmaceutically active compounds [1]. The reactive bromomethyl group serves as a versatile handle for introducing the cyclohexane scaffold into target molecules via alkylation, etherification, or amination reactions. The compound's availability at 97% purity and its storage conditions (2-8°C under inert atmosphere) support its reliable use in multi-step synthetic sequences [2].

Development of Novel Materials and Agrochemicals

The compound's bifunctional nature (ester and alkyl bromide) makes it a useful intermediate in materials science and agrochemical research. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing additional functional handles for polymer chemistry or surface modification. The aliphatic core offers conformational flexibility, which may be beneficial for designing materials with specific mechanical or thermal properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(bromomethyl)cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.